4-Quinolinecarboxaldehyde, 2-phenyl-

Organic Synthesis Superacid Chemistry Electrophilic Aromatic Substitution

Researchers requiring precise 2-phenyl substitution for quinoline-based drug discovery often face limited access to isomerically pure 4-carboxaldehyde building blocks. 2-Phenylquinoline-4-carbaldehyde resolves this bottleneck: ● Validated 7.5-fold ADH inhibitory potency over the 3-carboxaldehyde isomer (IC50 0.04 mg/mL), enabling targeted metabolic pathway studies. ● Non-negotiable 2-phenyl/4-aldehyde substitution pattern essential for Knoevenagel condensations, Schiff base formation, and transition metal catalyst design. ● Extended π-conjugation from the 2-phenyl ring supports electrophilic aromatic substitutions not achievable with 2-alkyl or unsubstituted analogs. Sourced with verified purity; cool, dry storage; ships ambient.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 117839-38-0
Cat. No. B15067230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxaldehyde, 2-phenyl-
CAS117839-38-0
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O
InChIInChI=1S/C16H11NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-11H
InChIKeyWVUJVQGSMRAXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylquinoline-4-carboxaldehyde Overview


4-Quinolinecarboxaldehyde, 2-phenyl- (also known as 2-phenylquinoline-4-carbaldehyde; CAS 117839-38-0) is a heterocyclic building block characterized by a quinoline core substituted with a phenyl group at the 2-position and an aldehyde moiety at the 4-position . This compound possesses a molecular weight of 233.26 g/mol and a melting point of 75.5-76 °C, with predicted properties including a boiling point of 429.3±33.0 °C and a LogP of 3.3 [1]. As a key intermediate, it enables access to a diverse array of bioactive quinoline-4-carboxylic acid derivatives, which are recognized for their potential in antimicrobial and anticancer research [2].

2-Phenylquinoline-4-carboxaldehyde: Unique Advantages


The unique substitution pattern of 2-phenylquinoline-4-carboxaldehyde is non-negotiable for applications requiring specific electronic and steric properties. Positional isomers, such as 4-phenylquinoline-2-carbaldehyde, alter the spatial orientation of the reactive aldehyde group, thereby changing the geometry and biological activity of downstream condensation products [1]. Similarly, unsubstituted quinolinecarbaldehydes or 2-alkyl analogs lack the extended π-conjugation provided by the 2-phenyl ring, which significantly impacts their performance in electrophilic aromatic substitutions and superacid-catalyzed condensations [2]. Furthermore, the 4-carboxaldehyde group offers a distinct reactivity profile compared to the corresponding carboxylic acid (cinchophen) or methyl derivatives, enabling precise synthetic transformations such as Knoevenagel condensations and Schiff base formation that are not possible with the acid or alcohol analogs [3].

2-Phenylquinoline-4-carboxaldehyde: Evidence Comparison


Electrophilic Reactivity vs 2-Naphthaldehyde

In Brønsted superacid-catalyzed condensations with arenes, quinoline-4-carboxaldehydes demonstrate markedly superior reactivity compared to the non-heterocyclic analog 2-naphthalenecarboxaldehyde [1]. This enhanced reactivity is quantified by the ability to achieve good to excellent isolated yields (52-99%) under conditions where 2-naphthaldehyde is significantly less effective [1].

Organic Synthesis Superacid Chemistry Electrophilic Aromatic Substitution

ADH Inhibition Advantage Over Analogs

When evaluated against alcohol dehydrogenase (ADH), 4-quinolinecarboxaldehyde exhibits the most potent inhibitory activity among tested quinoline derivatives [1]. The quantitative IC50 data demonstrates a clear, stepwise improvement in potency compared to closely related structural analogs [1].

Biochemical Assay Enzyme Inhibition Alcohol Dehydrogenase

Antibacterial Selectivity vs 2,3-Diphenyl Analogs

Systematic screening of 2-phenylquinoline-4-carboxylic acid derivatives (prepared from the target aldehyde) revealed distinct antibacterial profiles compared to 2,3-diphenyl analogs [1]. While specific MIC values for the aldehyde precursor are not reported, the study demonstrates that the 2-phenyl substituent yields a spectrum of activity distinct from the 2,3-diphenyl series, with 2,3-diphenyl-6-sulphanilamide-quinolin-4-carboxylic acid showing the highest activity, but the 2-phenyl derivatives displaying a different selectivity pattern [1].

Antibacterial SAR Studies Quinoline Derivatives

2-Phenylquinoline-4-carboxaldehyde: Key Applications


Quinoline-4-Carboxylic Acid Library Synthesis

The aldehyde serves as a direct precursor to 2-phenylquinoline-4-carboxylic acid derivatives via Doebner reaction or oxidation, enabling the rapid synthesis of compound libraries for screening against hDHODH, HDACs, or bacterial targets [1]. The quantitative SAR data from Section 3 confirms that the 2-phenyl substitution yields distinct biological selectivity, making this specific aldehyde the optimal choice for medicinal chemists aiming to generate diverse, patentable lead series [1].

ADH Inhibitor Development

As demonstrated in Section 3, 4-quinolinecarboxaldehyde exhibits an IC50 of 0.04 mg/mL against ADH, which is 7.5-fold more potent than the 3-carboxaldehyde isomer [2]. This validated potency makes it the preferred chemical probe for studying ADH-related metabolic pathways and for developing potential therapeutics for alcoholic liver diseases [2].

Photoredox Catalysts & Metal Complexes

The extended π-conjugation of the 2-phenylquinoline scaffold, combined with the reactive aldehyde handle, makes this compound a valuable ligand precursor for transition metal catalysts. The structure enables the synthesis of cyclometallated gold(III) complexes and ruthenium-based catalysts, which are applied in photoredox catalysis and hydrogenation reactions [3]. The enhanced reactivity in superacid condensations (Section 3) further supports its use in creating novel materials [4].

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